1,1'-[(2,5-dimethylbenzene-1,4-diyl)dimethanediyl]bis(2-methyl-1H-benzimidazole)
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Overview
Description
1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE is a complex organic compound featuring two benzodiazole rings Benzodiazoles are heterocyclic compounds containing nitrogen atoms in their ring structures
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE involves multiple steps, typically starting with the preparation of the benzodiazole core. The process may include:
Formation of Benzodiazole Rings: This can be achieved through cyclization reactions involving ortho-diamines and carboxylic acids or their derivatives.
Substitution Reactions: Introducing methyl groups at specific positions on the benzodiazole rings using methylating agents.
Coupling Reactions: Connecting the two benzodiazole units via a methylene bridge, often using reagents like formaldehyde or other methylene donors under acidic or basic conditions.
Industrial Production Methods: Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:
Catalyst Selection: Using efficient catalysts to improve reaction yields and selectivity.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.
Purification Techniques: Employing methods like crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions: 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups onto the benzodiazole rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles.
Major Products:
Oxidation Products: Quinone derivatives.
Reduction Products: Reduced benzodiazole derivatives.
Substitution Products: Various substituted benzodiazole compounds.
Scientific Research Applications
1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Materials Science: Application in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Investigation of its biological activity, including antimicrobial and anticancer properties.
Chemical Sensors: Utilization in the design of sensors for detecting specific analytes due to its fluorescence properties.
Mechanism of Action
The mechanism of action of 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE depends on its specific application:
Pharmacological Action: It may interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Material Properties: In materials science, its electronic properties are crucial, influencing its behavior in electronic devices.
Biological Activity: The compound may exert its effects by binding to DNA or proteins, affecting cellular processes.
Comparison with Similar Compounds
Benzimidazole: A simpler analog with similar heterocyclic structure but fewer substituents.
Indole Derivatives: Compounds like indole and its derivatives share structural similarities and biological activities.
Other Benzodiazoles: Compounds with different substituents on the benzodiazole rings, offering varied properties and applications.
Uniqueness: 1-({2,5-DIMETHYL-4-[(2-METHYL-1H-1,3-BENZODIAZOL-1-YL)METHYL]PHENYL}METHYL)-2-METHYL-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern and the presence of two benzodiazole units connected by a methylene bridge. This structure imparts distinct electronic and steric properties, making it valuable for specialized applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C26H26N4 |
---|---|
Molecular Weight |
394.5 g/mol |
IUPAC Name |
1-[[2,5-dimethyl-4-[(2-methylbenzimidazol-1-yl)methyl]phenyl]methyl]-2-methylbenzimidazole |
InChI |
InChI=1S/C26H26N4/c1-17-13-22(16-30-20(4)28-24-10-6-8-12-26(24)30)18(2)14-21(17)15-29-19(3)27-23-9-5-7-11-25(23)29/h5-14H,15-16H2,1-4H3 |
InChI Key |
BLDAQIRKIICGFT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1CN2C(=NC3=CC=CC=C32)C)C)CN4C(=NC5=CC=CC=C54)C |
Origin of Product |
United States |
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